

comparing Indirubin (Standard) efficacy to Flavopiridol as a CDK inhibitor

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Compound of Interest		
Compound Name:	Indirubin (Standard)	
Cat. No.:	B3425175	Get Quote

Indirubin vs. Flavopiridol: A Comparative Guide to CDK Inhibitor Efficacy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent cyclin-dependent kinase (CDK) inhibitors: Indirubin, a natural product-derived compound, and Flavopiridol, a synthetic flavonoid. Both compounds target CDKs, key regulators of the cell cycle, but exhibit distinct efficacy profiles. This document aims to deliver an objective analysis of their performance, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their studies.

Executive Summary

Indirubin and Flavopiridol are both ATP-competitive inhibitors of cyclin-dependent kinases. However, available data indicates that Flavopiridol is a significantly more potent pan-CDK inhibitor than standard Indirubin. Flavopiridol consistently demonstrates inhibitory activity in the nanomolar range across a broad spectrum of CDKs, whereas the efficacy of standard Indirubin is generally observed in the micromolar range. Derivatives of Indirubin, such as indirubin-3'-monoxime, exhibit enhanced potency, bringing them closer to the efficacy of Flavopiridol for specific CDKs.

Data Presentation: Comparative Inhibitory Activity



The following tables summarize the half-maximal inhibitory concentration (IC50) values for Indirubin (and its derivative) and Flavopiridol against various CDK/cyclin complexes. It is important to note that these values are compiled from different studies, and experimental conditions may vary.

Table 1: IC50 Values of Indirubin and its Derivative

Compound	Target CDK	IC50 (μM)
Indirubin (Standard)	CDKs (general)	~5[1][2]
Indirubin-3'-monoxime	CDK1/cyclin B	0.18
Indirubin-3'-monoxime	CDK2/cyclin A	0.44
Indirubin-3'-monoxime	CDK2/cyclin E	0.25
Indirubin-3'-monoxime	CDK4/cyclin D1	3.33
Indirubin-3'-monoxime	CDK5/p35	0.065

Table 2: IC50 Values of Flavopiridol

Compound	Target CDK	IC50 (nM)
Flavopiridol	CDK1	~41
Flavopiridol	CDK2	~41
Flavopiridol	CDK4	~41
Flavopiridol	CDK6	~41
Flavopiridol	CDK7	~300
Flavopiridol	CDK9	Potent Inhibition

Mechanism of Action and Signaling Pathways

Both Indirubin and Flavopiridol function by competing with ATP for the binding pocket on the catalytic subunit of the CDK. This inhibition prevents the phosphorylation of key substrate



proteins, leading to cell cycle arrest and, in many cases, apoptosis.

CDK-Mediated Cell Cycle Progression

The following diagram illustrates the central role of CDKs in regulating the cell cycle, which is the primary target pathway for both Indirubin and Flavopiridol.



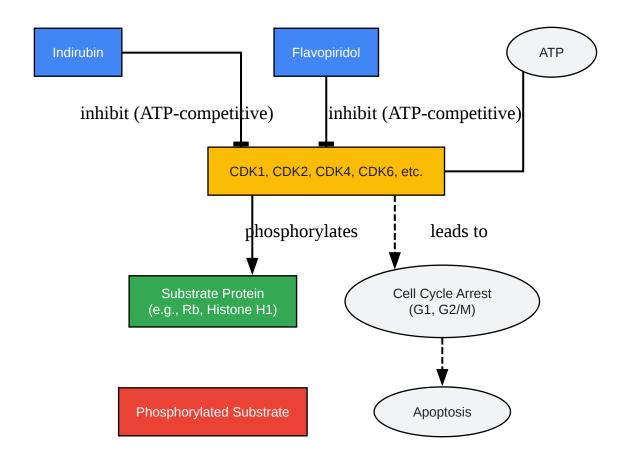
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CDK-Mediated Cell Cycle Progression

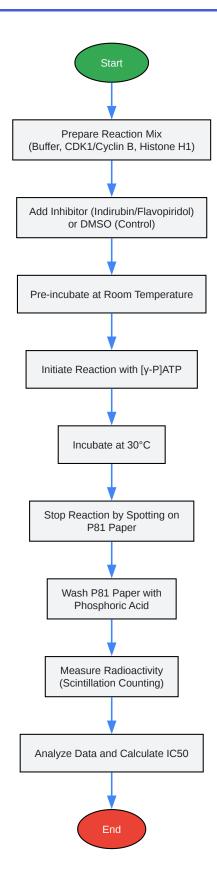
Inhibition by Indirubin and Flavopiridol

The following diagram illustrates how Indirubin and Flavopiridol interrupt the cell cycle by inhibiting CDKs.









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References

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